1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine

Description

BenchChem offers high-quality 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMNLHOSHQVDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593007 | |

| Record name | 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147908-88-1 | |

| Record name | 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine CAS 147908-88-1

An In-Depth Technical Guide to 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine (CAS 147908-88-1)

Abstract

This technical guide provides a comprehensive overview of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine, a substituted piperidine derivative of significant interest to medicinal chemists and drug development professionals. The document delineates the compound's structural and physicochemical properties, outlines a robust, logical synthetic pathway, and details state-of-the-art analytical methods for its characterization and quality control. The significance of the core N-benzyl piperidine (N-BP) scaffold is discussed, highlighting its established role in tuning the efficacy and physicochemical properties of therapeutic agents.[1][2] This guide serves as a critical resource for researchers utilizing this molecule as a versatile building block in the synthesis of novel, biologically active compounds.

Section 1: Introduction and Significance

1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine, also known as 1-benzyl-4-(methylaminomethyl)piperidine, belongs to a class of compounds centered on the N-benzyl piperidine (N-BP) structural motif. This scaffold is frequently employed in drug discovery due to its inherent structural flexibility and three-dimensional character.[1][2] Medicinal chemists leverage the N-BP motif as a versatile tool to modulate key drug properties, including efficacy and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][2] The benzyl group can engage in crucial cation-π interactions with target proteins, while the piperidine ring provides a platform for stereochemical optimization to enhance potency and reduce toxicity.[1][2]

The N-BP fragment is a constituent of numerous approved pharmaceuticals, such as the acetylcholinesterase inhibitor Donepezil, underscoring its therapeutic relevance.[2] Consequently, 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine is not merely an isolated chemical entity but a valuable intermediate, serving as a precursor for the synthesis of more complex molecules with tailored biological activities.[3] Its structure offers multiple points for diversification, making it a strategic starting material for developing new chemical entities (NCEs) in various therapeutic areas, particularly those targeting the central nervous system.

Section 2: Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is essential for its application in synthetic and analytical workflows. The key identifiers and computed properties are summarized below.

Table 1: Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | 1-(1-benzylpiperidin-4-yl)-N-methylmethanamine | PubChem[4] |

| CAS Number | 147908-88-1 | PubChem[4] |

| Molecular Formula | C₁₄H₂₂N₂ | PubChem[4] |

| Molecular Weight | 218.34 g/mol | PubChem[4] |

| Canonical SMILES | CNCC1CCN(CC1)CC2=CC=CC=C2 | PubChem[4] |

| InChIKey | ZCMNLHOSHQVDRP-UHFFFAOYSA-N | PubChem[4] |

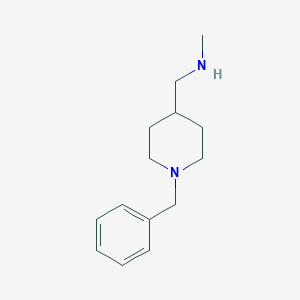

Chemical Structure

The two-dimensional structure of the molecule is depicted below, illustrating the N-benzyl group attached to the piperidine nitrogen and the N-methylmethanamine substituent at the C4 position.

Caption: Reaction scheme for the synthesis of N-benzyl-4-piperidone.

Step 3.2: Reductive Amination to Yield the Target Compound

With the N-benzyl-4-piperidone intermediate in hand, the final product is synthesized via reductive amination. This reaction forms an iminium ion intermediate from the ketone and methylamine, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride. This method is highly efficient and avoids the over-alkylation common with other reductive amination conditions. [5] Experimental Protocol: Synthesis of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine

-

Reaction Setup: To a solution of N-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloroethane (DCE), add a solution of methylamine (1.1 eq, e.g., 40% in H₂O or 2.0 M in THF).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding enamine/iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps control any initial exotherm.

-

Reaction Monitoring: Continue stirring at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases. Separate the organic layer and extract the aqueous phase twice with dichloromethane.

-

Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.

Caption: Final synthesis step via reductive amination.

Section 4: Analytical Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying the target compound and any potential impurities or byproducts from the synthesis. [5]It provides both retention time data for separation and mass fragmentation patterns for structural elucidation.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified product (~100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230 °C.

-

-

Data Analysis: The primary peak should correspond to the target compound. The resulting mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 218. Key fragment ions would include the tropylium ion from the benzyl group (m/z 91) and fragments corresponding to the piperidine ring structure.

Caption: General workflow for GC-MS characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation. The predicted spectra would contain characteristic signals for each unique proton and carbon environment in the molecule.

-

¹H NMR: Expected signals include multiplets in the aromatic region (~7.2-7.4 ppm) for the benzyl protons, a singlet for the benzylic CH₂ (~3.5 ppm), a singlet for the N-methyl group (~2.4 ppm), and a series of multiplets for the non-equivalent piperidine and methylmethanamine protons.

-

¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the carbons of the piperidine ring.

Section 5: Applications in Research and Drug Development

1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine serves as a highly versatile scaffold for the development of novel therapeutic agents. Its utility stems from the proven success of the N-benzyl piperidine core in existing drugs. [1][2]

-

CNS Drug Discovery: The lipophilic benzyl group and the basic piperidine nitrogen are common features in compounds designed to cross the blood-brain barrier. Derivatives of this molecule could be explored as ligands for various CNS targets, including sigma receptors, dopamine transporters, or as acetylcholinesterase inhibitors. [6][7]* Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a high-value fragment. It can be used in screening campaigns to identify initial hits, which can then be elaborated upon to develop potent and selective leads.

-

Combinatorial Chemistry: The secondary amine provides a convenient handle for further functionalization, making it an ideal building block for creating libraries of related compounds to explore structure-activity relationships (SAR) for a given biological target.

Section 6: Safety, Handling, and Storage

As a biologically active amine, proper safety precautions are critical. The compound is classified with several hazards according to the Globally Harmonized System (GHS). [4]

Table 2: GHS Hazard Identification

| Hazard Code | Description | Class |

| H301 / H302 | Toxic or harmful if swallowed | Acute Toxicity, Oral [4] |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal [4] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation [4] |

| H318 / H319 | Causes serious eye damage or irritation | Serious Eye Damage/Irritation [4] |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation [4] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity [4] |

Handling and Storage Protocol

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols. [8][9]Ensure that safety showers and eyewash stations are readily accessible. [9]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times. [8]* Safe Handling: Avoid direct contact with skin and eyes. [10]Do not eat, drink, or smoke in the laboratory area. [11]Wash hands thoroughly after handling. [10]* Storage: Store the compound in a tightly sealed, properly labeled container. [9]Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [9][12]

References

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed, 2024. [Link]

-

1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. PubChem, National Center for Biotechnology Information. [Link]

- Preparation method of N-benzyl-4-piperidone.

-

4-Benzylpiperidine. Wikipedia. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. ResearchGate. [Link]

-

Safewing MP I LFD 88 - SAFETY DATA SHEET. Clariant. [Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central, National Center for Biotechnology Information. [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7006-50-0 | MFCD03931054 | 4-(Methylamino)-1-benzylpiperidine [aaronchem.com]

- 4. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | C14H22N2 | CID 18351312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. matrixscientific.com [matrixscientific.com]

- 10. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

Introduction: Beyond the Name, a Structural Scaffold of Significance

An In-depth Technical Guide to the Structure Elucidation of 1-benzyl-4-(methylaminomethyl)piperidine

In the landscape of medicinal chemistry and drug development, the N-benzylpiperidine motif is a recurring and valuable structural scaffold.[1] Its prevalence stems from a combination of synthetic accessibility and the ability to present functional groups in a defined three-dimensional space, which is critical for molecular recognition at biological targets.[1] The subject of this guide, 1-benzyl-4-(methylaminomethyl)piperidine, embodies this principle. It contains three key pharmacophoric elements: a tertiary amine within the piperidine ring, a secondary amine in the side chain, and an aromatic benzyl group.

The unambiguous confirmation of such a structure is a foundational requirement in any research or development pipeline. Errors in structural assignment can lead to misinterpreted biological data, wasted resources, and compromised intellectual property. Therefore, a rigorous, multi-technique approach is not merely best practice; it is a necessity for scientific integrity.

Part 1: Foundational Analysis - Determining the Elemental Composition via High-Resolution Mass Spectrometry (HRMS)

The Rationale: Before we can assemble the structural puzzle, we must be certain we have all the correct pieces. The first and most fundamental question is: what is the precise molecular formula? High-Resolution Mass Spectrometry provides this answer by measuring the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This allows for the determination of a unique elemental composition, distinguishing between molecules with the same nominal mass.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The concentration should be low to avoid detector saturation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately prior to the analysis to ensure high mass accuracy.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode, as the two amine groups are readily protonated. The expected ion is the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Compare the measured m/z of the most abundant peak in the isotopic cluster with the theoretical exact mass calculated for the protonated molecule. The mass accuracy should ideally be within 5 ppm.

Expected Data & Interpretation

The proposed structure, C₁₄H₂₂N₂, has a neutral monoisotopic mass of 218.1783 Da. The HRMS experiment will detect the protonated species, [C₁₄H₂₃N₂]⁺.

| Parameter | Theoretical Value | Expected Experimental Result |

| Molecular Formula | C₁₄H₂₂N₂ | - |

| Monoisotopic Mass | 218.1783 u | - |

| Protonated Ion | [M+H]⁺ | [M+H]⁺ |

| Theoretical m/z | 219.1859 u | ~219.1859 ± 0.0011 |

The high-resolution measurement provides the first piece of robust evidence, confirming the elemental formula and setting the stage for subsequent spectroscopic analysis.

Part 2: Functional Group Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy

The Rationale: With the molecular formula established, FTIR spectroscopy offers a rapid and non-destructive method to identify the key functional groups present. This technique provides a "molecular fingerprint," confirming the presence of the N-H bond of the secondary amine, the aromatic ring, and the aliphatic C-H bonds, which is consistent with our proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking.

Expected Data & Interpretation

The FTIR spectrum will provide clear evidence for the key functional components of the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Significance |

| ~3300-3350 (weak-medium) | N-H Stretch | R₂N-H (Secondary Amine) | Confirms the presence of the secondary amine.[2] |

| ~3000-3100 (weak) | C-H Stretch | Aromatic C-H | Indicates the benzyl group's aromatic ring. |

| ~2800-3000 (strong) | C-H Stretch | Aliphatic C-H | Confirms the piperidine ring and methylene groups. |

| ~1580-1600, ~1450-1500 | C=C Bending | Aromatic Ring | Further evidence for the monosubstituted benzene ring. |

| ~1100-1250 (medium) | C-N Stretch | Aliphatic Amine | Corresponds to the C-N bonds of the piperidine and side chain.[2] |

| ~700-750, ~690-710 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong bands characteristic of a monosubstituted aromatic ring. |

This spectral data validates the presence of the core functional groups predicted from the molecular formula.

Part 3: Mapping the Proton Environment via ¹H NMR Spectroscopy

The Rationale: ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of each type of proton in the molecule. For 1-benzyl-4-(methylaminomethyl)piperidine, we can predict a distinct set of signals that will map directly onto the proposed structure.

Experimental Protocol: ¹H NMR and D₂O Exchange

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Spectrum Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

D₂O Exchange: After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.

-

Data Processing: Process the FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton counts.

Data Interpretation: A Proton-by-Proton Analysis

The structure has several distinct proton environments, which can be assigned as follows:

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Key Insight |

| a | Ar-H | 7.20 - 7.40 | Multiplet (m) | 5H | Confirms a monosubstituted benzene ring. |

| b | Ar-CH₂ -N | ~3.50 | Singlet (s) | 2H | Benzylic protons adjacent to nitrogen, no adjacent H. |

| c, c' | Piperidine H (axial/equatorial at C2, C6) | ~2.80 (eq), ~2.10 (ax) | Multiplets (m) | 4H | Protons alpha to the piperidine nitrogen are deshielded. |

| d, d' | Piperidine H (axial/equatorial at C3, C5) | ~1.80 (eq), ~1.40 (ax) | Multiplets (m) | 4H | Typical aliphatic piperidine protons. |

| e | Piperidine CH (at C4) | ~1.90 | Multiplet (m) | 1H | Methine proton at the piperidine C4 position. |

| f | CH₂ -NH | ~2.55 | Doublet (d) | 2H | Methylene group coupled to the C4 methine proton. |

| g | NH -CH₃ | ~1.50 (variable) | Broad Singlet (br s) | 1H | Labile proton; will disappear upon D₂O exchange .[3] |

| h | N-CH₃ | ~2.40 | Singlet (s) | 3H | Methyl group attached to nitrogen. |

The D₂O exchange experiment serves as a definitive confirmation for the N-H proton, as its signal will vanish from the spectrum. This self-validating step is crucial for assigning labile protons.

Part 4: Assembling the Carbon Skeleton with ¹³C and DEPT NMR

The Rationale: While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy reveals the carbon backbone of the molecule. Combined with a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment, we can unambiguously determine the number of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Experimental Protocol: ¹³C and DEPT-135 Acquisition

-

Sample: The same sample prepared for ¹H NMR can be used.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon environment. Following this, run a DEPT-135 experiment.

-

Data Processing: Process both spectra using standard software. In the DEPT-135 spectrum, CH₃ and CH groups will appear as positive peaks, while CH₂ groups will be negative peaks. Quaternary carbons are absent.

Expected Data & Interpretation

| Label | Carbon | Predicted δ (ppm) | DEPT-135 Phase | Key Insight |

| 1 | C -ipso (Aromatic) | ~138 | Absent | Quaternary carbon of the benzyl attachment point. |

| 2 | C -ortho/meta (Aromatic) | ~128-129 | Positive (CH) | Aromatic CH carbons. |

| 3 | C -para (Aromatic) | ~127 | Positive (CH) | Aromatic CH carbon. |

| 4 | Ar-C H₂-N | ~63 | Negative (CH₂) | Benzylic carbon, shifted downfield by nitrogen. |

| 5 | Piperidine C 2, C 6 | ~54 | Negative (CH₂) | Carbons alpha to the piperidine nitrogen. |

| 6 | Piperidine C 3, C 5 | ~30 | Negative (CH₂) | Aliphatic piperidine carbons. |

| 7 | Piperidine C 4 | ~38 | Positive (CH) | Methine carbon at the piperidine C4 position. |

| 8 | C H₂-NH | ~52 | Negative (CH₂) | Methylene carbon in the side chain. |

| 9 | N-C H₃ | ~36 | Positive (CH₃) | Methyl carbon attached to the secondary amine. |

The combination of the ¹³C and DEPT-135 spectra provides a complete census of the carbon types, perfectly matching the proposed structure.

Part 5: Definitive Connectivity Proof via 2D NMR and MS Fragmentation

The Rationale: While 1D NMR provides powerful evidence, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) offer irrefutable proof of connectivity by revealing correlations between protons and carbons separated by 2-3 bonds. This allows us to "walk" across the molecular framework. Concurrently, analyzing the fragmentation pattern from mass spectrometry provides complementary evidence of structural subunits.

Workflow: 2D NMR and MS/MS Analysis

1. Mass Spectrometry Fragmentation (EI-MS or ESI-MS/MS)

In a mass spectrometer, the molecule will fragment in a predictable manner. The most characteristic fragmentation is the cleavage of the benzylic C-N bond.

// Molecule structure mol [label=<

C₁₄H₂₂N₂ M⁺˙ = 218

];

// Fragments frag1 [label=<

[C₇H₇]⁺ m/z = 91 (Tropylium Ion)

]; frag2 [label=<

[C₇H₁₅N₂]⁺ m/z = 127

];

// Edges mol -> frag1 [label="Benzylic Cleavage"]; mol -> frag2; } .dot Caption: Primary fragmentation pathway of the molecule.

The observation of a strong peak at m/z 91 is classic evidence for a benzyl group, as it corresponds to the highly stable tropylium ion.[4][5] This fragmentation data strongly supports the presence of the 1-benzyl moiety.

2. Key HMBC Correlations

The HMBC spectrum provides the ultimate proof of connectivity. The following long-range correlations would be expected:

// Nodes representing parts of the molecule A [label="Benzylic H (b)"]; B [label="Piperidine C2/C6 (5)"]; C [label="Aromatic C-ipso (1)"]; D [label="Piperidine H at C4 (e)"]; E [label="Sidechain CH₂ (8)"]; F [label="Methyl H (h)"]; G [label="Sidechain CH₂ (8)"];

// Edges representing HMBC correlations A -> B [label="Connects Benzyl to Piperidine"]; A -> C; D -> E [label="Connects Piperidine to Sidechain"]; F -> G [label="Confirms N-Methyl on Sidechain"]; } .dot Caption: Key HMBC correlations confirming connectivity.

-

Benzyl-to-Piperidine: A correlation from the benzylic protons (b , δ ~3.50) to the piperidine carbons C2/C6 (5 , δ ~54) and the aromatic ipso-carbon (1 , δ ~138).

-

Piperidine-to-Sidechain: A correlation from the C4 methine proton (e , δ ~1.90) to the sidechain methylene carbon (8 , δ ~52).

-

Methyl-to-Sidechain: A correlation from the N-methyl protons (h , δ ~2.40) to the sidechain methylene carbon (8 , δ ~52).

These correlations, which are impossible to obtain from 1D experiments, definitively link the three core components of the molecule in the correct sequence.[6]

Conclusion: A Unified and Irrefutable Structural Assignment

References

-

PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

Sharma, V., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

-

Wikipedia. 4-Benzylpiperidine. [Link]

-

Sato, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

University of Calgary. Infrared Spectroscopy: Amines. [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Sugimoto, H., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine, a piperidine derivative of significant interest in medicinal chemistry and drug development. Understanding these core characteristics is fundamental to predicting its behavior in biological systems, designing appropriate formulations, and developing robust analytical methods.

Chemical Identity and Molecular Structure

1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine is a tertiary amine featuring a benzyl group attached to the nitrogen of a piperidine ring, with a methylaminomethyl substituent at the 4-position of the piperidine.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1-(1-benzylpiperidin-4-yl)-N-methylmethanamine | [PubChem][1] |

| CAS Number | 147908-88-1 | [PubChem][1] |

| Molecular Formula | C₁₄H₂₂N₂ | [PubChem][1] |

| Molecular Weight | 218.34 g/mol | [PubChem][1] |

| Canonical SMILES | CNCC1CCN(CC1)CC2=CC=CC=C2 | [PubChem][1] |

| InChI Key | ZCMNLHOSHQVDRP-UHFFFAOYSA-N | [PubChem][1] |

Physicochemical Properties

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known and predicted properties of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine.

Table 2: Physicochemical Data

| Property | Value | Source & Notes |

| Physical Form | Solid | [Sigma-Aldrich][1] |

| Melting Point | Data not available | |

| Boiling Point | ~110 °C at 0.7 mmHg (for the closely related (1-Benzyl-piperidin-4-yl)-methyl-amine) | [Echemi][2]. This is an approximation based on a structurally similar compound. |

| Solubility | Data not available | Given the presence of the benzyl group, solubility in aqueous media is expected to be limited, while solubility in organic solvents like ethanol, methanol, and DMSO is likely to be higher. |

| pKa | Predicted: ~9.0 | This is a predicted value based on the presence of the tertiary amine groups. Experimental determination is recommended for confirmation. |

| LogP (predicted) | 2.1 | [PubChem][1]. Indicates moderate lipophilicity. |

Synthetic Approach

The synthesis of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine can be achieved through a multi-step process, typically starting from commercially available piperidine derivatives. A common and efficient route involves the reductive amination of a key intermediate, N-benzyl-4-piperidinecarboxaldehyde.

Sources

A Guide to the Pharmacological Characterization of Novel N-Benzylpiperidine Analogs: A Case Study of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine

An in-depth technical guide or whitepaper on the core mechanism of action of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine.

Executive Summary

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting the central nervous system. This guide focuses on a specific, non-commercially prominent derivative, 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine, as a case study for elucidating the mechanism of action for novel compounds of this class. While direct pharmacological data for this exact molecule is sparse in public literature, its structure strongly suggests potential activity at sigma receptors, particularly the Sigma-1 Receptor (S1R), and potentially other CNS targets.

This document provides a theoretical framework and a practical, protocol-driven approach for the comprehensive characterization of such a compound. We will explore the probable molecular targets based on structure-activity relationships of close analogs, detail the downstream signaling consequences of receptor modulation, and provide robust, step-by-step experimental protocols for validation. The methodologies described herein represent a self-validating system, ensuring that researchers can systematically and rigorously determine the compound's true mechanism of action.

Introduction: Chemical Identity and Pharmacological Context

1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine is a synthetic molecule featuring a central piperidine ring N-substituted with a benzyl group and a 4-position N-methylmethanamine side chain.

-

IUPAC Name: 1-(1-benzylpiperidin-4-yl)-N-methylmethanamine

-

Molecular Formula: C₁₄H₂₂N₂

-

Core Scaffold: 4-Aminomethyl-1-benzylpiperidine

The N-benzylpiperidine motif is a well-established pharmacophore found in various potent and selective ligands for sigma receptors. For instance, the highly selective Sigma-1 Receptor (S1R) agonist, PRE-084, shares a similar structural arrangement. The S1R is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM), where it modulates a wide array of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. Given this structural precedent, a primary hypothesis is that 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine functions as a sigma receptor ligand.

Postulated Mechanism of Action: A Sigma Receptor-Centric Hypothesis

Based on its structural similarity to known sigma receptor ligands, we hypothesize that the primary molecular target of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine is the Sigma-1 Receptor. The mechanism would proceed via binding and modulation of S1R's chaperone activity.

Primary Molecular Target: The Sigma-1 Receptor (S1R)

The S1R is not a classical GPCR or ion channel but an intracellular chaperone. In its resting state, it is bound to another chaperone, BiP (Binding immunoglobulin Protein), at the endoplasmic reticulum. Upon stimulation by an agonist, S1R dissociates from BiP and can then translocate to interact with and modulate various client proteins, including:

-

Ion Channels: Voltage-gated K+ channels (Kv1.4), NMDA receptors, and voltage-gated Ca2+ channels.

-

Signaling Proteins: Protein Kinase C (PKC).

-

Other Receptors: Opioid receptors.

This chaperone activity underlies the S1R's role in neuroprotection, neuroplasticity, and cellular homeostasis.

Predicted Receptor Binding Profile

To validate the S1R hypothesis, the first step is to determine the compound's binding affinity and selectivity. This is achieved through competitive radioligand binding assays. A hypothetical, yet expected, binding profile for an effective S1R ligand is summarized below.

| Receptor/Site | Radioligand | Predicted Affinity (Ki) | Rationale |

| Sigma-1 | -Pentazocine | < 100 nM | Primary target based on structural alerts. |

| Sigma-2 | [³H]DTG | > 1000 nM | High selectivity for S1R over S2R is a common goal in drug design. |

| Opioid (μ, δ, κ) | [³H]DAMGO, etc. | > 1000 nM | N-benzylpiperidines can show cross-reactivity; selectivity is key. |

| NMDA | [³H]MK-801 | > 1000 nM | S1R modulates NMDA receptors, but direct binding is not expected. |

Postulated Downstream Signaling Pathway

If the compound acts as an S1R agonist, it would trigger a cascade of events following its dissociation from BiP. A key, well-documented consequence is the potentiation of calcium signaling between the endoplasmic reticulum and mitochondria.

-

Agonist Binding: The compound binds to the S1R, causing a conformational change.

-

S1R-BiP Dissociation: The activated S1R dissociates from the chaperone BiP.

-

S1R-IP3R Interaction: The free S1R translocates to the IP3 receptor (IP3R), a calcium channel on the ER membrane.

-

Calcium Signal Potentiation: S1R stabilizes the open conformation of the IP3R, prolonging and enhancing the flux of Ca²⁺ from the ER into the cytoplasm and, specifically, into the mitochondria-associated membrane (MAM) region.

-

Mitochondrial Response: The increased mitochondrial Ca²⁺ uptake stimulates ATP production and enhances cellular bioenergetics, a key component of S1R-mediated neuroprotection.

Caption: Postulated S1R agonist signaling pathway.

Experimental Characterization: Protocols and Workflows

To empirically determine the mechanism of action, a tiered approach starting with binding assays and progressing to functional cell-based assays is required.

Workflow for MoA Characterization

The logical flow of experiments ensures that each step informs the next, from target identification to functional validation.

Caption: Tiered experimental workflow for MoA validation.

Protocol: S1R Radioligand Binding Assay

This protocol determines the compound's affinity (Ki) for the S1R by measuring its ability to compete with a known high-affinity radioligand.

Objective: To quantify the binding affinity of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine for the Sigma-1 Receptor.

Materials:

-

Membrane Preparation: Guinea pig brain homogenates (a rich source of S1R).

-

Radioligand: -Pentazocine (~30-50 Ci/mmol).

-

Non-specific Ligand: Haloperidol (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine, serially diluted.

-

Scintillation Fluid & Vials.

-

Glass Fiber Filters (GF/B) & Filtration Manifold.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize guinea pig brains in ice-cold Tris-HCl buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (~40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Plate Setup: In a 96-well plate, add reagents in the following order:

-

Total Binding Wells: 50 µL Assay Buffer.

-

Non-specific Binding (NSB) Wells: 50 µL Haloperidol (10 µM).

-

Test Compound Wells: 50 µL of serially diluted test compound.

-

-

Add Radioligand: Add 50 µL of -Pentazocine (at a final concentration near its Kd, e.g., 2-3 nM) to all wells.

-

Add Membranes: Add 100 µL of the membrane preparation (~150-200 µg protein) to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

The structural features of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine provide a strong, rational basis for hypothesizing its action as a Sigma-1 Receptor ligand. This guide outlines the theoretical underpinnings of this hypothesis, centered on S1R's role as an intracellular chaperone modulating calcium signaling. Crucially, it provides a concrete, actionable set of experimental protocols to rigorously test this hypothesis. By following the proposed workflow—from initial binding assays to functional cellular validation—researchers can definitively elucidate the compound's mechanism of action, paving the way for further preclinical development. Future studies should focus on in vivo models to correlate molecular action with physiological or behavioral outcomes, particularly in domains where S1R modulation is considered therapeutic, such as neurodegenerative disease, neuropathic pain, and depression.

References

-

Glennon, R. A. (2017). Sigma Receptors and Their Ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Prezzavento, O., et al. (2007). 1-Benzoyl- and 1-benzyl-4-(N-substituted-aminomethyl)piperidine derivatives as new potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Su, T. P., et al. (2016). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences. Available at: [Link]

-

Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca²⁺ signaling and cell survival. Cell. Available at: [Link]

-

Kourrich, S., et al. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in Neurosciences. Available at: [Link]

An In-Depth Technical Guide to the Biological Activity of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine

A Hypothetical Framework for the Characterization of a Novel Piperidine Derivative

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1] This guide presents a comprehensive, albeit hypothetical, framework for the elucidation of the biological activity of the novel compound, 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine. Drawing upon the known pharmacology of structurally related molecules, we outline a logical, multi-tiered screening cascade designed to identify its primary molecular targets, elucidate its mechanism of action, and predict its potential therapeutic applications. This document serves as a roadmap for researchers embarking on the characterization of new chemical entities, emphasizing a self-validating system of experimental inquiry from initial in vitro screening to subsequent in vivo validation.

Introduction: The Scientific Rationale

The chemical structure of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine (Figure 1) contains two key pharmacophores that suggest a high probability of CNS activity: the 1-benzylpiperidine moiety and a methylated aminomethyl side chain. The 1-benzylpiperidine group is a known constituent of compounds with affinity for sigma receptors and inhibitory activity against cholinesterases.[2] Furthermore, the structurally similar compound, 4-benzylpiperidine, is a monoamine releasing agent with selectivity for dopamine and norepinephrine transporters.[3]

Given these structural precedents, we hypothesize that 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine may exhibit one or more of the following activities:

-

Cholinesterase Inhibition: Potential therapeutic relevance for Alzheimer's disease.

-

Sigma Receptor Modulation: Implicated in a range of neurological disorders.[4]

-

Monoamine Transporter Interaction: Suggesting potential as a psychostimulant or antidepressant.

-

Analgesic Properties: A common feature of piperidine derivatives.[5]

This guide will detail a systematic approach to test these hypotheses.

Figure 1: Chemical Structure of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine

Caption: 2D representation of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine.

Proposed Experimental Workflow: A Phased Approach

A logical progression from broad, high-throughput in vitro screens to more focused in vivo models is crucial for efficient drug discovery.[6]

Caption: Proposed experimental workflow for characterization.

In Vitro Biological Evaluation

Primary Target Screening

The initial phase focuses on identifying the primary molecular targets of the compound through a panel of binding and enzymatic assays.

Rationale: The 1-benzylpiperidine moiety is a known feature of cholinesterase inhibitors.[2]

Protocol: Ellman's Method [7][8]

-

Reagent Preparation:

-

Assay Buffer: Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Enzyme: Human recombinant acetylcholinesterase (AChE).

-

Test Compound: 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine dissolved in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of phosphate buffer.

-

Add 25 µL of varying concentrations of the test compound. For the control (100% activity), add 25 µL of buffer with the corresponding DMSO concentration.

-

Add 25 µL of AChE solution and incubate for 10 minutes at 37°C.

-

Add 50 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[8]

-

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. From this, the IC50 value can be calculated.

Rationale: Piperidine derivatives frequently exhibit high affinity for sigma-1 and sigma-2 receptors.[9]

Protocol: Radioligand Binding Assay [4][10]

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer.

-

Radioligand for σ1: -pentazocine.

-

Radioligand for σ2: [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) with a masking agent for σ1 sites (e.g., (+)-pentazocine).[11]

-

Receptor Source: Rat brain membrane homogenates.

-

Test Compound: Serial dilutions in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine the receptor preparation, radioligand, and varying concentrations of the test compound.

-

Incubate for 90 minutes at 37°C to reach equilibrium.[10]

-

Terminate the reaction by rapid filtration through glass fiber filters.[10]

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Determine the Ki values by competitive binding analysis.

Rationale: The structural similarity to 4-benzylpiperidine suggests potential interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3]

Protocol: Fluorescent Substrate Uptake Assay [12][13]

-

Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT. Seed cells in a 96- or 384-well plate to achieve a confluent monolayer.[12]

-

Assay Procedure:

-

Incubate the cells with varying concentrations of the test compound.

-

Add a fluorescent substrate that is a substrate for the respective transporter.

-

Measure the increase in intracellular fluorescence over time using a fluorescence plate reader.[13]

-

-

Data Analysis: Calculate the IC50 value for the inhibition of substrate uptake.

Preliminary Safety and Liability Assessment

Rationale: To determine the general toxicity of the compound to living cells.

-

Cell Culture: Seed a human cell line (e.g., HEK293 or a neuroblastoma cell line like SH-SY5Y) in a 96-well plate and allow to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Read the absorbance at ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).

Rationale: To predict the ability of the compound to cross the blood-brain barrier (BBB), a prerequisite for CNS activity.

Protocol: In Vitro Transwell Model [16][17]

-

Model Setup: Culture a monolayer of brain microvascular endothelial cells on a porous membrane insert in a transwell plate. Co-culture with astrocytes and pericytes can enhance the barrier properties.[16]

-

Permeability Assessment:

-

Add the test compound to the apical (blood side) chamber.

-

At various time points, take samples from the basolateral (brain side) chamber.

-

Quantify the concentration of the compound in the samples using LC-MS/MS.

-

-

Data Analysis: Calculate the apparent permeability coefficient (Papp).

Table 1: Hypothetical In Vitro Activity Profile of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine

| Assay | Target | Result (IC50/Ki/CC50/Papp) |

| Cholinesterase Inhibition | AChE | > 10 µM |

| Sigma Receptor Binding | σ1 | 50 nM |

| σ2 | 500 nM | |

| Monoamine Transporter Uptake | DAT | 100 nM |

| NET | 75 nM | |

| SERT | > 1 µM | |

| Cytotoxicity | HEK293 | 25 µM |

| BBB Permeability | In Vitro Model | 15 x 10⁻⁶ cm/s |

In Vivo Characterization

Based on the hypothetical in vitro data suggesting high affinity for σ1 receptors and potent inhibition of DAT and NET, subsequent in vivo studies would focus on analgesic and psychostimulant properties.

Analgesic Activity Assessment

Rationale: Sigma-1 receptor ligands are known to modulate pain perception.

Protocol: Tail-Flick and Hot Plate Tests [18][19]

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Administer the test compound or vehicle control intraperitoneally.

-

At set time points, measure the latency to withdraw the tail from a radiant heat source (tail-flick) or the latency to lick a paw or jump on a heated surface (hot plate).

-

-

Data Analysis: Compare the response latencies between the treated and control groups.

Psychostimulant Activity Assessment

Rationale: Inhibition of DAT and NET is a hallmark of psychostimulants.[20]

Protocol: Locomotor Activity [21]

-

Animal Model: Male C57BL/6 mice.

-

Procedure:

-

Acclimate the mice to open-field arenas.

-

Administer the test compound or vehicle control.

-

Record the locomotor activity (distance traveled, rearing, etc.) for a defined period using an automated tracking system.

-

-

Data Analysis: Compare the locomotor activity between the treated and control groups.

Caption: Hypothesized mechanism to behavioral outcome pathway.

Preliminary Safety Assessment

A preliminary assessment of the compound's safety profile is essential.

Ames Test for Mutagenicity

Rationale: A standard in vitro test to assess the mutagenic potential of a new chemical entity.[22][23]

-

Bacterial Strains: Use several strains of Salmonella typhimurium with different mutations in the histidine operon.

-

Procedure:

-

Expose the bacteria to various concentrations of the test compound, with and without a metabolic activation system (S9 mix).

-

Plate the bacteria on a histidine-deficient medium.

-

-

Data Analysis: Count the number of revertant colonies. A significant increase in revertants compared to the control indicates mutagenic potential.[25]

Conclusion

This technical guide outlines a comprehensive and logical strategy for characterizing the biological activity of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine. The proposed workflow, from broad in vitro screening to targeted in vivo studies, is designed to efficiently identify its molecular targets, elucidate its mechanism of action, and provide a preliminary assessment of its therapeutic potential and safety. The hypothetical data presented suggest a profile consistent with a CNS-active agent with potential applications in analgesia or as a psychostimulant. This framework underscores the importance of a structured, hypothesis-driven approach in modern drug discovery.

References

-

Ames, B. N. (n.d.). Ames test. Wikipedia. Retrieved from [Link]

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

-

Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

-

GenEvolutioN. (2025, August 15). Ames Test: the gold standard for mutagenicity screening. Retrieved from [Link]

-

MD Biosciences. (2024, March 27). Biomarker Detection for CNS Conditions. Retrieved from [Link]

-

Melior Discovery. (n.d.). in vivo models of Pain, Anesthesia and Algesia. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell viability assay of chemical compounds used in the experiments. The... Retrieved from [Link]

-

SciRP.org. (n.d.). In-Vivo Models for Management of Pain. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Viability assays – Knowledge and References. Retrieved from [Link]

-

YouTube. (2020, July 13). Ames test ( Technique to determine mutagenic potential). Retrieved from [Link]

-

YouTube. (2021, November 5). Animal Behavior & In Vivo Neurophysiology Core, Neurotechnology Center, CU Anschutz Medical Campus. Retrieved from [Link]

-

ACS Publications. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Journal of Medicinal Chemistry. Retrieved from [Link]

-

Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]

-

DUT Open Scholar. (2014). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]

-

European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery. Retrieved from [Link]

-

Frontiers. (2020, March 12). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2015, February 27). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

-

MDPI. (n.d.). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Retrieved from [Link]

-

MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]

-

MDPI. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Retrieved from [Link]

-

MDPI. (n.d.). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Retrieved from [Link]

-

MDPI. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

-

Perelman School of Medicine at the University of Pennsylvania. (2022, December 15). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Retrieved from [Link]

-

PNAS. (2014, June 16). Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo. Retrieved from [Link]

-

PubMed Central. (2015, December 8). Sigma Receptor Binding Assays. Retrieved from [Link]

-

PubMed Central. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

-

PubMed Central. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

-

PubMed Central. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

-

PubMed Central. (2024, April 25). Psychostimulants and social behaviors. Retrieved from [Link]

-

PubMed Central. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

-

PubMed Central. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Retrieved from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed Central. (n.d.). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Retrieved from [Link]

-

PubMed. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Retrieved from [Link]

-

PubMed. (2015). Experimental Models on Effects of Psychostimulants. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) In-Vivo Models for Management of Pain. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

-

Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]

-

PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. attogene.com [attogene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 12. moleculardevices.com [moleculardevices.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines [mdpi.com]

- 16. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]

- 17. mdpi.com [mdpi.com]

- 18. In-Vivo Models for Management of Pain [scirp.org]

- 19. meliordiscovery.com [meliordiscovery.com]

- 20. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ames test - Wikipedia [en.wikipedia.org]

- 23. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 25. Ames Test: the gold standard for mutagenicity screening - GenEvolutioN [genevolution.fr]

Investigating the pharmacology of 1-benzyl-4-(methylaminomethyl)piperidine

An In-depth Technical Guide to the Pharmacological Investigation of 1-benzyl-4-(methylaminomethyl)piperidine

Authored by a Senior Application Scientist

Preamble: Charting the Course for a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated as a "privileged structure" for its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity for diverse molecular interactions make it a highly sought-after component in the design of new therapeutics.[1] This guide focuses on a specific, lesser-studied derivative, 1-benzyl-4-(methylaminomethyl)piperidine, and provides a comprehensive technical framework for its pharmacological investigation.

Unlike a conventional whitepaper summarizing existing data, this document serves as a strategic guide for researchers, scientists, and drug development professionals. It outlines a logical, field-proven progression of experiments designed to thoroughly characterize the pharmacological profile of this molecule, from initial synthesis to in-depth mechanistic studies. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system.

Section 1: Synthesis and Structural Elucidation

A robust pharmacological investigation begins with a reliable and scalable synthesis of the target compound, followed by rigorous structural confirmation. The piperidine ring is a versatile starting point for a multitude of derivatives.[2][3]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-benzyl-4-(methylaminomethyl)piperidine can be achieved via reductive amination, a cornerstone reaction in medicinal chemistry. This approach offers high yields and operational simplicity.

Step-by-Step Protocol:

-

Starting Material: Commercially available 1-benzyl-4-piperidone.

-

Reaction: To a solution of 1-benzyl-4-piperidone in a suitable solvent such as methanol or dichloromethane, add a solution of methylamine.

-

Formation of Imine/Enamine Intermediate: Stir the reaction mixture at room temperature to facilitate the formation of the corresponding imine or enamine intermediate.

-

Reduction: Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. STAB is often preferred for its milder nature and high selectivity.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, 1-benzyl-4-(methylaminomethyl)piperidine.

Structural Characterization

Unequivocal confirmation of the synthesized molecule's structure is critical. A combination of spectroscopic techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.

Visualization of the Synthetic Workflow

Caption: A typical in vitro pharmacological screening workflow.

Section 3: ADME/Tox and In Vivo Evaluation

Positive results from in vitro studies provide the rationale for advancing the compound to more complex biological systems. This phase assesses the compound's drug-like properties and its effects in a living organism.

In Vitro ADME and Toxicology

Before proceeding to in vivo studies, it is essential to conduct a panel of in vitro assays to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and to flag potential toxicities.

-

Metabolic Stability: Incubating the compound with liver microsomes to determine its metabolic half-life.

-

Cytotoxicity: Using assays like the MTT assay to assess the compound's toxicity against various cell lines (e.g., HepG2 for liver toxicity). [4]* hERG Liability: Evaluating the compound's potential to block the hERG potassium channel, which is associated with cardiac arrhythmias.

In Vivo Pharmacokinetics (PK)

Pharmacokinetic studies determine what the body does to the drug. A typical rodent PK study involves:

-

Dosing: Administering a single dose of the compound to a cohort of animals (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Collecting blood samples at multiple time points post-dosing.

-

Bioanalysis: Quantifying the concentration of the compound in the plasma samples using LC-MS/MS.

-

Parameter Calculation: Calculating key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

In Vivo Pharmacodynamics (PD) and Efficacy

Based on the in vitro mechanism of action, an appropriate in vivo model should be selected to assess the compound's therapeutic potential.

-

If the compound is an AChE inhibitor: A model of cognitive impairment, such as the scopolamine-induced amnesia model in rodents, would be appropriate. Efficacy would be measured by improvements in learning and memory tasks (e.g., Morris water maze, passive avoidance). [5]* If the compound is a monoamine releasing agent: Its effects on locomotor activity and its potential as a stimulant or antidepressant could be evaluated in relevant behavioral models. [6]* If the compound is an opioid agonist: The hot plate or tail-flick test would be used to assess its analgesic properties. [7]

Section 4: Data Interpretation and Future Directions

The culmination of these studies will provide a comprehensive pharmacological profile of 1-benzyl-4-(methylaminomethyl)piperidine. The data should be synthesized to understand the structure-activity relationships (SAR) and to guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Hypothetical Data Summary

The following table presents a hypothetical outcome for our compound of interest, assuming it demonstrates potent and selective AChE inhibition.

| Assay | Metric | Result |

| AChE Binding | Ki | 15 nM |

| AChE Functional | IC₅₀ | 25 nM |

| BChE Functional | IC₅₀ | >10,000 nM |

| hERG Channel | IC₅₀ | >30,000 nM |

| Rat PK (PO) | Bioavailability | 45% |

| Rat PK (PO) | Half-life (t₁/₂) | 4.2 hours |

Visualization of a Potential Signaling Pathway

Assuming the primary mechanism is AChE inhibition, the downstream effects would involve the potentiation of cholinergic signaling.

Caption: Inhibition of AChE enhances cholinergic signaling.

Conclusion

The pharmacological investigation of a novel chemical entity like 1-benzyl-4-(methylaminomethyl)piperidine requires a systematic and multi-faceted approach. This guide has outlined a logical progression from synthesis and characterization to comprehensive in vitro and in vivo profiling. By adhering to principles of scientific integrity and employing validated experimental protocols, researchers can effectively elucidate the compound's mechanism of action, assess its therapeutic potential, and identify any potential liabilities. The versatility of the piperidine scaffold suggests that this particular derivative holds promise, and the framework presented here provides a clear path for its scientific exploration.

References

-

Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Nakamura, T., Araki, S., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

-

Srini Chem. (n.d.). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem. [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Leśniak, A., et al. (2013). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 21(1), 235-248. [Link]

-

Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

-

Mabalirajan, U., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

PubMed. (n.d.). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. [Link]

-

Wang, Z., et al. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 182, 111634. [Link]

-

DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

-

Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Carl ROTH. [Link]

-

Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. NICNAS. [Link]

-

Bolea, I., et al. (2018). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 23(11), 2891. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Chemos. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. ResearchGate. [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. srinichem.com [srinichem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 7. CAS 1155-56-2: 1-Benzyl-4-(phenylamino)piperidine [cymitquimica.com]

Methodological & Application

Application Note & Protocol: N-methylation of 1-(1-benzylpiperidin-4-yl)methanamine

Introduction

The N-methylation of amines is a cornerstone transformation in organic synthesis, particularly within the realm of drug discovery and development. The strategic addition of methyl groups to nitrogen atoms can profoundly influence a molecule's pharmacological profile by altering its basicity, lipophilicity, metabolic stability, and receptor-binding affinity. This application note provides a detailed, field-proven protocol for the exhaustive N-methylation of the primary amine, 1-(1-benzylpiperidin-4-yl)methanamine, to its tertiary amine analogue, 1-(1-benzylpiperidin-4-yl)-N,N-dimethylmethanamine.

The chosen synthetic route is the Eschweiler-Clarke reaction, a classic and highly reliable method for amine methylation.[1] This procedure is favored for its operational simplicity, use of inexpensive reagents, and its inherent mechanism that prevents the over-alkylation to form quaternary ammonium salts, a common side reaction with other alkylating agents.[2] This self-validating system ensures a high yield of the desired tertiary amine, making it an ideal choice for both small-scale synthesis and process scale-up.

Scientific Principle: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specialized form of reductive amination where formaldehyde serves as the carbon source for the methyl group and formic acid acts as the reducing agent.[3] The reaction proceeds through a well-understood, irreversible mechanism, which is key to its efficiency and selectivity.

The process begins with the nucleophilic attack of the primary amine on formaldehyde to form a hemiaminal intermediate. This intermediate rapidly dehydrates to generate a transient electrophilic iminium ion. The formic acid then serves as a hydride donor, reducing the iminium ion to the monomethylated secondary amine.[3] The thermodynamic driving force for this step is the formation of the highly stable carbon dioxide molecule.[1] The reaction does not stop here; the resulting secondary amine is typically more nucleophilic than the starting primary amine and undergoes a second, analogous methylation cycle to yield the final, thermodynamically stable tertiary amine.

Reaction Mechanism Diagram

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Experimental Protocol

This protocol details the N,N-dimethylation of 1-(1-benzylpiperidin-4-yl)methanamine on a 10 mmol scale.

Materials and Equipment

| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Molar Eq. |

| 1-(1-benzylpiperidin-4-yl)methanamine | 24397-69-1 | 218.34 | 2.18 g (10 mmol) | 1.0 |

| Formic Acid (98-100%) | 64-18-6 | 46.03 | 2.3 mL (~50 mmol) | ~5.0 |

| Formaldehyde (37 wt. % in H₂O) | 50-00-0 | 30.03 | 3.75 mL (~50 mmol) | ~5.0 |

| Dichloromethane (DCM) | 75-09-2 | - | ~150 mL | - |

| Sodium Hydroxide (NaOH) | 1310-73-2 | - | As needed (2 M aq.) | - |

| Brine (Saturated NaCl solution) | - | - | ~50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | ~5 g | - |

| Silica Gel (for column chromatography) | 7631-86-9 | - | As needed | - |

| Equipment | ||||

| 100 mL Round-bottom flask | ||||

| Reflux condenser | ||||

| Magnetic stirrer and stir bar | ||||

| Heating mantle with temperature control | ||||

| 250 mL Separatory funnel | ||||

| Rotary evaporator | ||||

| Standard laboratory glassware |

Safety Precautions

-

Formaldehyde: Is a known human carcinogen, toxic, and an irritant.[4] All handling must be performed in a certified chemical fume hood.[5]

-

Formic Acid: Is highly corrosive and can cause severe chemical burns.[6] Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[5]

-

The reaction generates carbon dioxide gas, which can cause pressure buildup in a sealed system. Ensure the system is open to the atmosphere via the condenser.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(1-benzylpiperidin-4-yl)methanamine (2.18 g, 10 mmol).

-

In a chemical fume hood, add formic acid (2.3 mL, ~50 mmol) to the flask. Stir the mixture for 5 minutes at room temperature.

-

-

Reagent Addition:

-